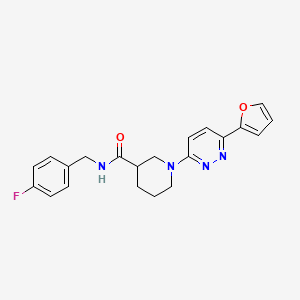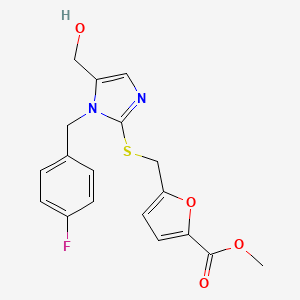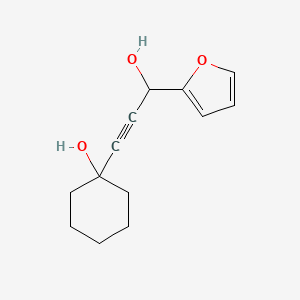![molecular formula C21H28ClN3O3 B2802341 1-[4-[4-[2-(2-Chlorophenoxy)ethyl]piperazine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one CAS No. 2361699-94-5](/img/structure/B2802341.png)
1-[4-[4-[2-(2-Chlorophenoxy)ethyl]piperazine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Enzyme Inhibition
1-[4-[4-[2-(2-Chlorophenoxy)ethyl]piperazine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one has been studied for its role as an enzyme inhibitor. In particular, (4-piperidinyl)-piperazine derivatives, similar in structure, have been synthesized and evaluated as non-selective inhibitors for acetyl-CoA carboxylase 1/2 (ACC1/2). These compounds show potential in inhibiting hepatic de novo fatty acid synthesis in rats after oral administration, highlighting their potential in metabolic research (Chonan et al., 2011).
Crystal Structure Analysis
The compound's crystal structure and interactions have been a focus of several studies. For instance, the structure of levocetirizinium dipicrate, which shares a similar piperazine group, has been analyzed to understand its crystal packing and hydrogen bonding interactions, contributing to the understanding of molecular structures in pharmaceutical compounds (Jasinski et al., 2010).
Synthesis and Biological Activity
The synthesis of novel substituted-piperazine analogs and their biological activities have been extensively researched. For example, carbamoylpyridine and carbamoylpiperidine analogues containing similar structural elements have been evaluated for their antiplatelet aggregation activity, providing insights into potential therapeutic applications (Youssef et al., 2011).
Coordination Chemistry
Research has been conducted on the coordination chemistry of compounds containing piperazine groups. This includes studies on Schiff-base ligands with N,N,O-donor sites that form complexes with metals like copper, offering valuable information for the development of new metal-based drugs (Majumder et al., 2016).
Propriétés
IUPAC Name |
1-[4-[4-[2-(2-chlorophenoxy)ethyl]piperazine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28ClN3O3/c1-2-20(26)24-9-7-17(8-10-24)21(27)25-13-11-23(12-14-25)15-16-28-19-6-4-3-5-18(19)22/h2-6,17H,1,7-16H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNPYYZMYNWSPCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCC(CC1)C(=O)N2CCN(CC2)CCOC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


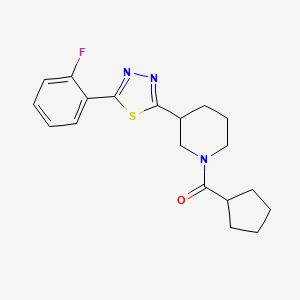



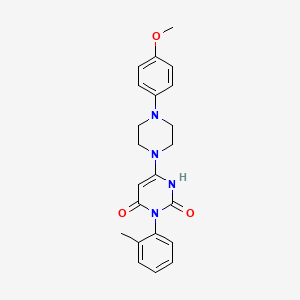
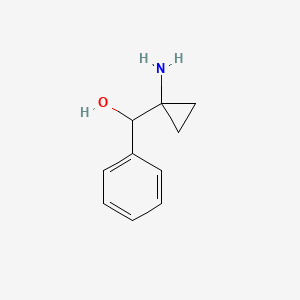
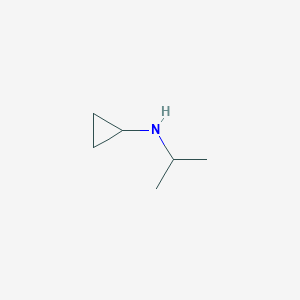
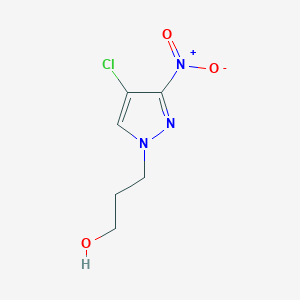
![2,4,6-trimethyl-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide](/img/structure/B2802276.png)
